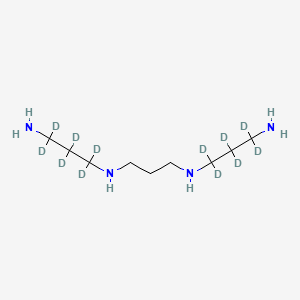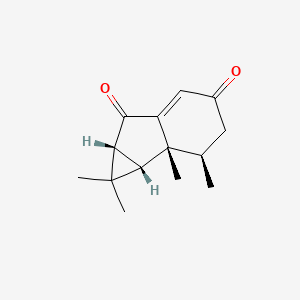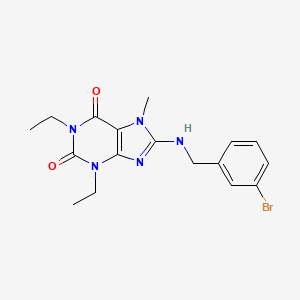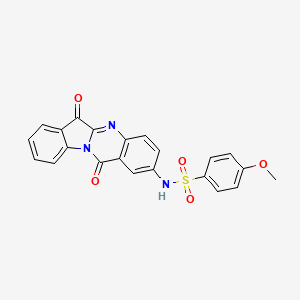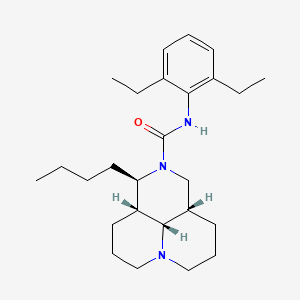
Anti-hepatic fibrosis agent 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-hepatic fibrosis agent 2 is a compound designed to combat liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix proteins, leading to scarring and impaired liver function. Liver fibrosis can result from chronic liver diseases such as hepatitis B, hepatitis C, alcoholic liver disease, and non-alcoholic fatty liver disease. The development of this compound aims to provide an effective treatment option to halt or reverse the progression of liver fibrosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-hepatic fibrosis agent 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance the compound’s efficacy and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to a commercial scale. This requires the use of large-scale reactors, purification systems, and quality control measures to ensure consistency and compliance with regulatory standards. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Anti-hepatic fibrosis agent 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. These derivatives are tested for their efficacy in preclinical and clinical studies to identify the most promising candidates for further development.
Scientific Research Applications
Anti-hepatic fibrosis agent 2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of liver fibrosis and to develop new synthetic methodologies for anti-fibrotic agents.
Biology: Researchers use this compound to investigate the cellular and molecular pathways involved in liver fibrosis, including the role of hepatic stellate cells and extracellular matrix proteins.
Medicine: The primary application of this compound is in the treatment of liver fibrosis. Clinical trials are conducted to evaluate its safety, efficacy, and potential side effects in patients with chronic liver diseases.
Industry: The compound is used in the pharmaceutical industry for the development of new anti-fibrotic drugs and as a reference standard for quality control and regulatory compliance.
Mechanism of Action
The mechanism of action of anti-hepatic fibrosis agent 2 involves multiple molecular targets and pathways. The compound exerts its effects by:
Inhibiting Hepatic Stellate Cell Activation: this compound prevents the activation and proliferation of hepatic stellate cells, which are key players in the development of liver fibrosis.
Reducing Extracellular Matrix Production: The compound decreases the synthesis and deposition of extracellular matrix proteins, thereby reducing scar tissue formation.
Modulating Inflammatory Responses: this compound has anti-inflammatory properties that help to mitigate the chronic inflammation associated with liver fibrosis.
Regulating Apoptosis and Autophagy: The compound influences cell death and survival pathways, promoting the clearance of damaged cells and the resolution of fibrosis.
Comparison with Similar Compounds
Anti-hepatic fibrosis agent 2 is compared with other similar compounds to highlight its uniqueness and advantages. Some of the similar compounds include:
Cenicriviroc: A dual inhibitor of CCR2 and CCR5, which reduces inflammation and fibrosis in animal models.
Elafibranor: A compound that targets multiple pathways involved in liver fibrosis, including inflammation and lipid metabolism.
Pterostilbene: A natural polyphenol with antioxidant and anti-inflammatory properties, used in the treatment of liver fibrosis.
Compared to these compounds, this compound offers a unique combination of mechanisms and targets, making it a promising candidate for the treatment of liver fibrosis.
Properties
Molecular Formula |
C26H41N3O |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(5R,6R,9S,13S)-6-butyl-N-(2,6-diethylphenyl)-1,7-diazatricyclo[7.3.1.05,13]tridecane-7-carboxamide |
InChI |
InChI=1S/C26H41N3O/c1-4-7-15-23-22-14-10-17-28-16-9-13-21(25(22)28)18-29(23)26(30)27-24-19(5-2)11-8-12-20(24)6-3/h8,11-12,21-23,25H,4-7,9-10,13-18H2,1-3H3,(H,27,30)/t21-,22+,23+,25-/m0/s1 |
InChI Key |
YULZSXRDIQHTAR-KBOSCXGNSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)NC4=C(C=CC=C4CC)CC |
Canonical SMILES |
CCCCC1C2CCCN3C2C(CCC3)CN1C(=O)NC4=C(C=CC=C4CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


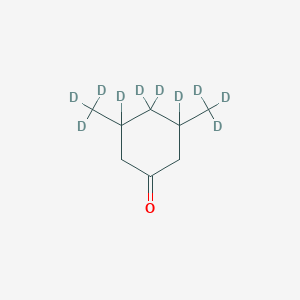
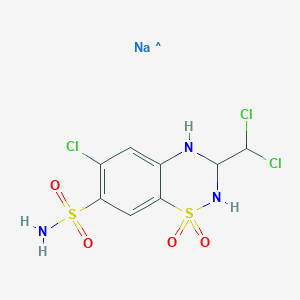
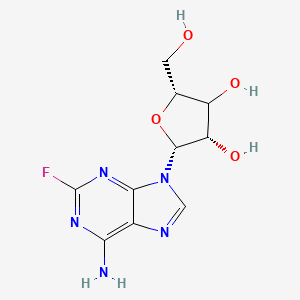
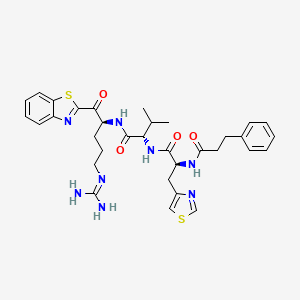

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)



![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
